6-Hydroxy-1H-phenalen-1-one
Description
Overview of the Phenalenone Chemical Class in Organic Chemistry
Phenalenones are a distinct class of organic compounds characterized by a fused three-ring system of hydroxyl-perinaphthenones. researchgate.netrsc.org This structural framework is a type of oxygenated polycyclic aromatic hydrocarbon that includes a ketone moiety. nih.gov Many phenalenones are natural products, classified as polyketides, and have been isolated from various fungi and higher plants. researchgate.netrsc.orgnih.gov In nature, they are thought to function as phytoalexins, providing defense against pathogens. nih.govencyclopedia.pubresearchgate.net
The phenalenone nucleus is known for its chemical stability and rich nucleophilic character, which has spurred extensive research into the synthesis of numerous derivatives. researchgate.net These compounds are recognized for their diverse and significant biological activities, including antimicrobial, anticancer, and cytotoxic properties. researchgate.netrsc.orgontosight.ai The unique electronic and photophysical properties of the phenalenone system also make it a subject of interest for various chemical applications. encyclopedia.pub
Significance of the Hydroxyl Group at the 6-Position in 1H-Phenalen-1-one Derivatives
The position and nature of substituents on the phenalenone skeleton profoundly influence the molecule's physical, chemical, and biological properties. ontosight.airesearchgate.net The hydroxyl group (-OH) is a key functional group that can alter a compound's polarity, solubility, and its ability to engage in hydrogen bonding. ontosight.aiontosight.ai
Specifically for 6-Hydroxy-1H-phenalen-1-one, the hydroxyl group at the 6-position is significant for modulating its electronic and photophysical characteristics. ontosight.ai Research on related compounds has shown that introducing an alkoxy (a derivative of a hydroxyl group) substituent at the 6-position of the phenalenone framework leads to a redshift in the compound's light absorption spectrum. researchgate.netacs.org This suggests that the hydroxyl group at this specific location plays a crucial role in the molecule's interaction with light. Furthermore, the presence of electron-donating groups, such as an amine at the 6-position, has been shown to shift the absorption spectrum to longer wavelengths, which can be critical for applications like photodynamic therapy. acs.org The hydroxyl group's ability to participate in hydrogen bonding may also influence how the compound interacts with biological targets. ontosight.ai
| Property | Value |
|---|---|
| CAS Number | 3352-82-7 molbase.comchemicalbook.comlookchem.com |
| Molecular Formula | C13H8O2 molbase.comlookchem.com |
| Molecular Weight | 196.201 g/mol molbase.com |
| Synonyms | 6-Hydroxyphenalenone, 6-Hydroxy-perinaphthenon molbase.com |
Historical Context and Evolution of Research on Phenalenone Systems
The study of phenalenones has a history rooted in natural product chemistry. The first report of a phenalenone derivative isolated from a fungal source dates back to 1955. nih.gov Early research focused on the isolation and structural elucidation of these compounds from various natural sources, such as fungi and plants. researchgate.netrsc.org
Over the decades, the scope of phenalenone research has expanded significantly. Chemists have developed numerous synthetic routes to create a wide array of phenalenone derivatives, which are not found in nature, to explore their potential. rsc.orgnih.gov This has led to the discovery of their broad biological potential, including antimicrobial and anticancer activities. rsc.orgmdpi.com A major evolution in the research has been the investigation of their unique photophysical properties. encyclopedia.pub Phenalenone and its derivatives are now recognized as highly efficient photosensitizers, capable of producing singlet oxygen with high quantum yields upon light irradiation, a property that is central to their application in photodynamic therapy. nih.govresearchgate.net The term "radical" was first introduced in organic chemistry by A.L. Lavoisier in 1789, and the study of carbon-centered radicals, which includes the phenalenyl system, has been a long-standing area of interest. gla.ac.uk
Interdisciplinary Relevance of this compound in Chemical Biology and Materials Science
The unique properties of the phenalenone scaffold have established its relevance across multiple scientific disciplines, particularly in chemical biology and materials science. ontosight.aiontosight.ai
In chemical biology , phenalenone derivatives are explored for their therapeutic potential. They are of great interest as lead compounds in synthetic organic chemistry due to the stability of their anions, radicals, and cations. encyclopedia.pub Their ability to act as photosensitizers is being harnessed for photodynamic therapy (PDT) against cancer and microbial infections. acs.orgacs.org The introduction of a hydroxyl group, as in this compound, can modulate these photosensitizing properties. ontosight.airesearchgate.net Furthermore, phenalenone derivatives have been investigated for a wide range of bioactivities, including cytotoxic, antimicrobial, antioxidant, and anti-HIV properties, as well as the inhibition of various enzymes. encyclopedia.pub
In materials science , the photophysical properties of phenalenones are highly valuable. functmaterials.org.ua Their strong absorption and emission characteristics are being explored for applications in organic light-emitting diodes (OLEDs). ontosight.ai The stability and reactivity of the phenalenone core make it a versatile building block for novel organic materials. functmaterials.org.ua The covalent bonding of phenalenone dyes into polymer chains has been shown to significantly increase their photostability, which is a critical factor for the longevity of organic materials. functmaterials.org.ua Research into functionalized 6-alkoxy phenalenones has highlighted their potential as singlet oxygen photosensitizers for various chemical transformations. acs.org
Structure
3D Structure
Properties
CAS No. |
3352-82-7 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H8O2/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7,14H |
InChI Key |
RTFXINFACWRPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6 Hydroxy 1h Phenalen 1 One
Established Synthetic Routes to the Phenalenone Core
The construction of the tricyclic phenalenone framework is a key step in the synthesis of its various derivatives. Several methodologies have been established, with Friedel-Crafts acylation and oxidative cyclization pathways being among the most prominent. acs.orgacs.org
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a classical and versatile method for forming carbon-carbon bonds on aromatic rings, and it has been effectively applied to the synthesis of the phenalenone core. acs.orgresearchgate.netgla.ac.uk This approach typically involves the reaction of an aromatic precursor, such as a naphthalene (B1677914) derivative, with an acylating agent in the presence of a Lewis acid catalyst. acs.org
A common strategy involves the acylation of naphthalene with cinnamoyl chloride using aluminum chloride (AlCl₃) as the catalyst. acs.org This reaction proceeds through an initial acylation, followed by an intramolecular Michael addition, ultimately leading to the cyclized phenalenone structure. acs.org Another variation employs the acylation of naphthalene derivatives with acetyl chloride, which forms a diketone intermediate that subsequently cyclizes to yield the phenalenone core. The efficiency of these reactions can be influenced by factors such as the choice of solvent, reaction temperature, and the specific Lewis acid used. gla.ac.uk For instance, the use of dichloromethane (B109758) as a solvent and conducting the reaction at room temperature are common parameters.
More recent advancements have utilized microwave irradiation to accelerate the Friedel-Crafts acylation, significantly reducing reaction times from hours to minutes and improving yields. Intramolecular Friedel-Crafts acylation of precursors like lactones in the presence of polyphosphoric acid has also been reported as a viable route to specific phenalenone derivatives. acs.org
Oxidative Cyclization Pathways
Oxidative cyclization represents another important strategy for constructing the phenalenone core. These pathways often mimic biosynthetic routes where polyketide precursors undergo a series of cyclization and oxidation steps. nih.govnih.gov In a laboratory setting, this can be achieved through various chemical and enzymatic methods.
One approach involves the direct oxidation of a pre-formed polycyclic hydrocarbon precursor. For example, phenalene (B1197917) can be oxidized to phenalenone using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium. This method typically requires reflux conditions to drive the reaction to completion.
In nature, the biosynthesis of phenalenones often involves a complex cascade of enzymatic reactions. nih.gov Fungal polyketide synthases (PKSs) and flavin-dependent monooxygenases (FMOs) play a crucial role. acs.orgnih.gov The PKS catalyzes the initial cyclization of a linear polyketide precursor to form an intermediate, which is then further transformed by the FMO through oxidative processes to yield the final phenalenone core. nih.gov This biosynthetic strategy highlights the power of enzymatic catalysis in achieving selective and efficient cyclizations.
Targeted Synthesis of 6-Hydroxy-1H-phenalen-1-one
The introduction of a hydroxyl group at the 6-position of the phenalenone core is a key derivatization that can significantly impact the molecule's biological activity and chemical properties. ontosight.airesearchgate.net This can be achieved by either incorporating the hydroxyl group into a precursor before cyclization or by direct hydroxylation of the pre-formed phenalenone ring system.
Hydroxylation of Precursors at the 6-Position
The synthesis of this compound can be strategically accomplished by introducing the hydroxyl group at the desired position on a precursor molecule that is then subjected to cyclization to form the final phenalenone structure. This approach allows for greater control over the regioselectivity of the hydroxylation.
Chemical oxidation provides a direct method for introducing a hydroxyl group onto an aromatic ring. While the direct hydroxylation of the phenalenone core at the 6-position using common oxidizing agents can be challenging due to the potential for over-oxidation and the formation of multiple isomers, the controlled oxidation of a suitable precursor is a viable strategy. For instance, the oxidation of a precursor molecule already containing the basic phenalenone skeleton but lacking the 6-hydroxyl group can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) under acidic conditions. The reaction conditions, such as pH and temperature, must be carefully optimized to favor the desired hydroxylation and minimize side reactions.
Enzymatic hydroxylation offers a highly selective and environmentally friendly alternative to chemical methods. nih.gov Enzymes, particularly from microbial sources, are known to catalyze the specific hydroxylation of aromatic compounds. nih.govmdpi.com In the context of phenalenone biosynthesis, various enzymes are responsible for post-modification of the core structure, including hydroxylation. nih.govresearchgate.net
For example, the biosynthesis of herqueinone (B1223060), a related phenalenone, involves an oxidoreductase, PhnG, which catalyzes the hydroxylation at the C6 position of a precursor molecule. uniprot.org This enzymatic step highlights the potential for using isolated enzymes or whole-cell biocatalysts to achieve the targeted synthesis of this compound. nih.gov The use of cytochrome P450 monooxygenases and other hydroxylases from microorganisms presents a promising avenue for the development of efficient and selective biocatalytic processes for the production of hydroxylated phenalenones. mdpi.com
Modular Synthetic Approaches to Substituted 6-Hydroxyphenalenones
Modular synthetic strategies offer a versatile and efficient way to construct complex molecules by assembling pre-functionalized building blocks. chemrxiv.orgyoutube.com This approach is particularly valuable for creating libraries of substituted 6-hydroxyphenalenones, allowing for the systematic tuning of their physicochemical properties.
Suzuki Cross-Coupling Methodologies
The Suzuki cross-coupling reaction has emerged as a powerful tool for the synthesis of substituted 6-hydroxyphenalenones. scirp.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.org In the context of phenalenone synthesis, this methodology allows for the introduction of various aryl substituents onto the phenalenone core. sdu.dkthieme-connect.comdntb.gov.ua
A key strategy involves the use of a dihalogenated phenalenone precursor, which can then undergo sequential or simultaneous Suzuki coupling reactions to introduce aryl groups at specific positions. For instance, a modular synthesis of 2,5-diaryl 6-hydroxyphenalenone derivatives has been developed based on the Suzuki cross-coupling of arylboronic acid precursors with a dibrominated and protected phenalenone intermediate. sdu.dkthieme-connect.comthieme-connect.comardc.edu.au This approach provides a flexible route to a range of derivatives with tailored electronic and photophysical properties. thieme-connect.comardc.edu.au
Table 1: Key Features of Suzuki Cross-Coupling in 6-Hydroxyphenalenone Synthesis
| Feature | Description |
| Catalyst | Typically a palladium complex, such as Pd(PPh₃)₄. scirp.org |
| Coupling Partners | Arylboronic acids and halogenated phenalenone precursors. sdu.dkthieme-connect.comdntb.gov.ua |
| Key Intermediate | Dihalogenated phenalenone derivatives serve as versatile platforms for introducing aryl groups. sdu.dkthieme-connect.com |
| Advantages | High efficiency, functional group tolerance, and modularity, allowing for the synthesis of diverse derivatives. chemrxiv.orgscirp.org |
Synthesis of 2,5-Diaryl 6-Hydroxyphenalenone Derivatives
The synthesis of 2,5-diaryl 6-hydroxyphenalenone derivatives has been a particular focus due to the significant influence of substituents at these positions on the molecule's electronic structure. thieme-connect.comthieme-connect.com A modular approach has been successfully demonstrated, starting from a dibrominated and protected dihydrophenalenone precursor, specifically 5,8-dibromo-2-(tert-butyl)-4,9-dimethoxy-2,3-dihydro-1H-phenalen-1-one. sdu.dkthieme-connect.comthieme-connect.comardc.edu.au
The synthesis proceeds through a Suzuki cross-coupling reaction with the desired arylboronic acids. sdu.dkthieme-connect.comdntb.gov.ua This is followed by a reduction and deprotection sequence to yield the final 2,5-diaryl 6-hydroxyphenalenone products. sdu.dkthieme-connect.comthieme-connect.comardc.edu.au This method has been used to create a series of molecules, including those with terminal methylsulfanyl anchor groups, which are of interest for applications in single-molecule junctions. sdu.dkthieme-connect.comardc.edu.au
Rearrangement Reactions for Phenalenone Skeleton Formation
An alternative and intriguing approach to constructing the phenalenone skeleton involves rearrangement reactions. A notable example is the serendipitously discovered acid-catalyzed rearrangement of dinaphthyl ketones that possess appropriately positioned hydroxyl groups. nih.govacs.orgacs.org This unusual reaction results in the formation of phenalenone derivatives. nih.govacs.orgacs.org
The mechanism of this transformation is noteworthy as it involves the division of naphthalene rings to form one phenalenone ring and one benzene (B151609) ring. nih.govacs.org The structures of the intermediates in this reaction have been elucidated using 1H NMR measurements. nih.govacs.org Although the scope of this particular rearrangement has been found to be somewhat limited, it provides a unique and direct route to the phenalenone core. nih.govacs.orgacs.org The phenalenones generated through this method are valuable as key intermediates for the synthesis of natural products and functional materials. nih.govacs.orgacs.org
Derivatization Strategies from this compound and Related Phenalenones
Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies. These modifications are crucial for fine-tuning the properties of the molecule for specific applications.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves the transformation of one functional group into another. ub.edusolubilityofthings.comorganic-chemistry.org This allows for the introduction of a wide range of chemical moieties onto the phenalenone scaffold.
The introduction of amine, carboxylic acid, alcohol, and azide (B81097) functionalities onto the 6-hydroxyphenalenone framework significantly expands its chemical diversity and potential applications. These groups can serve as handles for further conjugation or can directly impart desired biological or material properties.
Amines: The introduction of an amine group can be achieved through various methods. For instance, a carboxylic acid can be converted to an amine via a Schmidt reaction with hydrazoic acid. byjus.com Alternatively, reductive amination of a ketone precursor could be employed. The resulting amines can be primary, secondary, or tertiary, each offering different possibilities for further derivatization.
Carboxylic Acids: Carboxylic acid moieties can be introduced by oxidation of a primary alcohol or an aldehyde group attached to the phenalenone ring. Another approach involves the hydrolysis of a nitrile group.
Alcohols: Alcohols can be introduced through the reduction of a corresponding ketone or aldehyde. The hydroxyl group is less nucleophilic than amines or thiols, which can present challenges but also opportunities for selective reactions. nih.gov
Azides: Azide groups can be introduced from alcohols using reagents like a mixture of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and sodium azide. nih.gov Carbonyl azides can also be used, which can then rearrange to form isocyanates, providing a route to derivatize alcohols and phenols. thermofisher.com Vinyl azides have also been utilized as precursors for primary amines. chemsoc.org.cn
Sulfonation Reactions
The introduction of a sulfonate group onto the phenalenone skeleton is a key functionalization strategy, primarily aimed at increasing water solubility. Research on the sulfonation of the parent compound, 1H-phenalen-1-one, provides critical insights into this process.
Detailed Research Findings: A significant study revisited the sulfonation of 1H-phenalen-1-one, clarifying previous structural assignments. researchgate.net Treatment of 1H-phenalen-1-one with 95% sulfuric acid at high temperatures (180 °C) for an extended period (2 days) results in a highly water-soluble red dye. researchgate.net Initial reports under similar conditions suggested that the sulfonation occurred at the 2-position. researchgate.net However, detailed 1H NMR spectroscopic analysis, including 1H–1H spin-decoupling and steady-state NOE-difference experiments, conclusively demonstrated that the product is actually 1H-phenalen-1-one-5-sulfonate. researchgate.net This finding is crucial for predicting the outcome of sulfonation on substituted phenalenones and for the rational design of water-soluble derivatives.
| Reactant | Reagent | Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| 1H-phenalen-1-one | 95% H₂SO₄ | 180 °C, 2 days | 1H-phenalen-1-one-5-sulfonate | Correction of previous literature; sulfonation occurs at the C-5 position, not C-2. | researchgate.net |
Synthesis of Multi-Substituted Phenalenone Analogs
Creating phenalenone analogs with multiple substituents allows for the fine-tuning of their electronic and physical properties. Key strategies include cross-coupling reactions and Grignard additions to introduce aryl and other groups onto the phenalenone core.
Detailed Research Findings: A modular synthetic route has been developed for 2,5-diaryl 6-hydroxyphenalenone derivatives. sdu.dkthieme-connect.com This method utilizes a Suzuki cross-coupling reaction, where aryl boronic acids are coupled with a dibrominated phenalenone precursor, specifically 5,8-dibromo-2-(tert-butyl)-4,9-dimethoxy-2,3-dihydro-1H-phenalen-1-one. sdu.dkthieme-connect.com This is followed by a reduction and deprotection sequence to yield the target 2,5-diaryl 6-hydroxyphenalenone. sdu.dkthieme-connect.com
Another approach focuses on introducing substituents at the 9-position. The synthesis of 9-phenyl substituted phenalenone analogs has been achieved, demonstrating the versatility of modifying this position. researchgate.net A common method for creating 9-C-substituted phenalenones is through a Michael-type Grignard addition. gla.ac.uk
| Target Positions | Synthetic Method | Key Precursor/Reagent | Example Product | Reference |
|---|---|---|---|---|
| C-2, C-5 | Suzuki cross-coupling | 5,8-dibromo-2-(tert-butyl)-4,9-dimethoxy-2,3-dihydro-1H-phenalen-1-one and aryl boronic acids | 2,5-Diaryl 6-hydroxyphenalenone | sdu.dkthieme-connect.com |
| C-9 | Michael-type Grignard addition | Arylmagnesium bromides | 9-Aryl-1H-phenalen-1-one | gla.ac.uk |
| C-2, C-9 | Multi-step synthesis | Varies | 2-Hydroxy, 9-phenyl substituted phenalenone | researchgate.net |
Formation of Phenalenone Dimers and Dyads
Phenalenyl radicals, derived from phenalenone, exhibit a strong tendency to associate, forming dimers and other aggregates with interesting magnetic and electrical properties. nih.gov The two primary modes of aggregation are σ-bond formation and π-stacking. nih.gov
Detailed Research Findings: Computational and experimental studies have explored the energetics of dimer formation. The self-association of a phenalenyl radical can lead to a σ-dimer, where the two units are connected by a C-C σ-bond. researchgate.net This bond is unusually weak, with a calculated bond dissociation enthalpy of approximately 16 kcal/mol, a value supported by experimental measurements of 14 kcal/mol. researchgate.net The weakness of this bond is attributed to the loss of aromatic stabilization energy upon rehybridization of the carbon atoms. researchgate.net For many phenalenyl derivatives, this σ-dimerization is energetically preferred over π-dimerization. researchgate.net
The alternative aggregation mode is through π-stacking, which leads to the formation of "pancake" multicenter bonds. nih.gov The strength of this π-stacking interaction is highly dependent on the substituents on the phenalenyl rings. nih.gov The formation of π-dimers can proceed directly from monomers or in a stepwise fashion via σ-dimer intermediates. nih.gov
Beyond self-association, complex hybrid phenalenone dimers have been isolated from natural sources. One such example is talaropinophilone, a heterodimer composed of an oxyphenalenone monomer linked to a naphthopyrone monomer. nih.gov
| Dimer Type | Bonding Interaction | Characteristics | Formation Pathway | Reference |
|---|---|---|---|---|
| σ-Dimer | C-C sigma bond | Energetically preferred for many derivatives; weak bond (14-16 kcal/mol). researchgate.net | Direct association of radicals. | nih.govresearchgate.net |
| π-Dimer | π-stacking ("pancake" bonds) | Strength is substituent-dependent; can have diradicaloid character. nih.gov | Concerted path from monomers or stepwise via σ-dimers. nih.gov | nih.gov |
| Hybrid Dimer (e.g., Talaropinophilone) | Covalent linkage between different monomers | Naturally occurring complex structures. nih.gov | Biosynthesis. | nih.gov |
Development of Nitrogenous Phenalenone Derivatives
Incorporating nitrogen atoms into the phenalenone structure opens avenues to new derivatives with potentially novel biological and chemical properties. mdpi.com These can be sourced from nature or created through targeted synthesis.
Detailed Research Findings: Unusual nitrogenous phenalenone derivatives have been isolated from the marine-derived fungus Coniothyrium cereale. mdpi.comnih.gov These include complex heterodimers where a sterol moiety is condensed with a phenalenone derivative. mdpi.com In one such structure, the linkage occurs through a NH bridge between C-5' of the sterol and C-6 of the phenalenone. mdpi.com Another unique natural product features an unprecedented imine functionality between two carbonyl groups, forming an oxepane-imine-dione ring system. nih.gov
Synthetic routes to nitrogenous phenalenones have also been developed. A versatile starting material is 2-(chloromethyl)-1H-phenalen-1-one, which allows for the introduction of various nitrogen-containing functional groups via nucleophilic substitution. nih.gov This method has been used to synthesize a range of derivatives, including those bearing amine and azide groups, in good to excellent yields. nih.gov These reactions provide a reliable pathway to new nitrogenous phenalenones that retain the core photosensitizing properties of the parent molecule. nih.gov
| Compound Type | Origin | Structural Feature | Synthetic Precursor/Source | Reference |
|---|---|---|---|---|
| Conio-azasterol | Natural Product | Sterol fused to phenalenone via an NH bridge. | Fungus Coniothyrium cereale | mdpi.com |
| Oxepane-imine-dione derivative | Natural Product | Imine functionality between two carbonyls. | Fungus Coniothyrium cereale | nih.gov |
| 2-(Aminomethyl)-1H-phenalen-1-one | Synthetic | Amine group attached via a methylene (B1212753) bridge. | 2-(Chloromethyl)-1H-phenalen-1-one | nih.gov |
| 2-(Azidomethyl)-1H-phenalen-1-one | Synthetic | Azide group attached via a methylene bridge. | 2-(Chloromethyl)-1H-phenalen-1-one | nih.gov |
Reactivity Profiles and Reaction Mechanisms of 6 Hydroxy 1h Phenalen 1 One
Oxidation and Reduction Pathways
The redox behavior of 6-Hydroxy-1H-phenalen-1-one is a key aspect of its chemistry, influencing its stability and potential applications. The molecule can undergo both oxidation and reduction reactions, often involving the hydroxyl and ketone functional groups.
The oxidation of this compound can be achieved using various oxidizing agents. For instance, treatment with lead dioxide (PbO₂) in a degassed solution results in the quantitative formation of the corresponding oxophenalenoxyl radical. thieme-connect.com However, these radicals can be unstable; attempts to isolate them by solvent evaporation can lead to their degradation back to the parent 6-hydroxyphenalenone. thieme-connect.com The stability of the resulting radical is influenced by substituents on the phenalenone core. Derivatives with bulky groups, such as tert-butyl groups at the 2- and 5-positions, have been shown to form isolable and stable radical species. thieme-connect.com
Cyclic voltammetry studies have been employed to investigate the electrochemical oxidation and reduction of 6-hydroxyphenalenone derivatives. thieme-connect.comuchile.cl These studies reveal that the oxidation and reduction potentials are influenced by the nature of the substituents on the phenalenone ring. While the LUMO levels of a series of 2,5-diaryl-6-hydroxyphenalenones were found to be relatively unaffected by different aryl substituents, the HOMO levels showed more significant variation. thieme-connect.com
The reduction of the phenalenone system can also occur. While specific details on the reduction of this compound are not extensively documented in the provided results, general phenalenone chemistry suggests that the ketone functionality can be reduced to a hydroxyl group. For example, 9-hydroxyphenalenone can be formed by the reduction of the corresponding dione.
Formation of Oxophenalenoxyl Radicals
A significant feature of the reactivity of this compound is its ability to form stable oxophenalenoxyl radicals upon oxidation. thieme-connect.comthieme-connect.com This process involves the removal of a hydrogen atom from the hydroxyl group, leading to a neutral radical species where the unpaired electron is delocalized over the extensive π-system of the phenalenone core. thieme-connect.com
The formation of these radicals can be achieved through chemical oxidation, for example, by using lead dioxide (PbO₂). thieme-connect.comthieme-connect.com The resulting radicals have been characterized by electron paramagnetic resonance (EPR) spectroscopy. thieme-connect.com The stability of these oxophenalenoxyl radicals is highly dependent on the substitution pattern of the phenalenone ring. Early reports indicated that many oxophenalenoxyl radical derivatives were too labile for isolation. thieme-connect.com However, the introduction of sterically demanding groups, such as tert-butyl groups at the 2- and 5-positions, has been a successful strategy to create stable and isolable radicals. thieme-connect.com The highest spin density of the singly occupied molecular orbital (SOMO) is localized at positions 2 and 5, making these positions critical for influencing radical stability. thieme-connect.com
The formation of the oxophenalenoxyl radical from 6-hydroxyphenalenone derivatives is a key aspect of their potential use as molecular switches in single-molecule transport experiments. thieme-connect.com The different redox states of the molecule, including the neutral radical, offer the possibility of switching between different electronic states. thieme-connect.com
Electrophilic Substitution Reactions
The aromatic rings of the this compound scaffold are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the phenalenone core, particularly the hydroxyl and ketone groups.
For example, in the synthesis of phenalenone derivatives, nitration through electrophilic aromatic substitution on a 9-hydroxy-phenalenone derivative was directed to the 5-position due to the ortho/para directing effect of the hydroxyl group. nih.gov Similarly, bromination using N-bromosuccinimide (NBS) has been successfully employed to introduce bromine atoms onto the phenalenone ring system. nih.gov
The reactivity of the phenalenone nucleus towards electrophiles can be modulated by the substituents present. The hydroxyl group at the 6-position is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions. The synthesis of various substituted phenalenones often involves electrophilic substitution as a key step in building more complex molecular architectures. nih.gov For instance, the synthesis of a sulfonate derivative of phenalenone has been achieved, although controlling the regioselectivity can be challenging under harsh conditions. acs.org
Photochemical and Photophysical Reactivity
This compound and its derivatives exhibit interesting photochemical and photophysical properties, largely centered around their ability to act as photosensitizers. uchile.clresearchgate.net Upon absorption of light, these molecules can transition to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. uchile.clnih.gov This triplet state is key to their photosensitizing activity.
The introduction of substituents onto the phenalenone ring can significantly alter its photophysical behavior. researchgate.net For instance, an alkoxy substituent at the 6-position leads to a redshift in the absorption spectrum. uchile.clresearchgate.net Hydroxy and alkoxy derivatives substituted at the 6-position generally exhibit larger fluorescence quantum yields compared to those substituted at the 3-position. researchgate.netresearchgate.net However, the fluorescence quantum yields of most phenalenone derivatives are generally low. acs.orgresearchgate.net
Singlet Oxygen Generation Mechanisms (Type-II Photosensitization)
A prominent feature of the photochemical reactivity of phenalenones, including this compound derivatives, is their ability to generate singlet oxygen (¹O₂) via a Type-II photosensitization mechanism. uchile.clnih.govnih.gov This process is initiated by the absorption of light by the phenalenone, which promotes it to an excited singlet state. Through intersystem crossing, the molecule transitions to its excited triplet state. nih.gov This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen. uchile.clnih.gov
The parent compound, 1H-phenalen-1-one, is a highly efficient singlet oxygen photosensitizer with a quantum yield approaching unity in various solvents. researchgate.netkuleuven.be However, substitutions on the phenalenone skeleton can significantly influence the singlet oxygen quantum yield. nih.govresearchgate.net For instance, the introduction of an amino group at the 6-position can lead to a complete loss of singlet oxygen production. nih.gov In some cases, the addition of a heavy atom like bromine can enhance singlet oxygen generation through the heavy-atom effect, which promotes intersystem crossing. nih.gov The efficiency of singlet oxygen generation is a critical parameter for applications such as photodynamic therapy. uchile.cl
The singlet oxygen generating propensity of various phenalenone derivatives has been investigated, revealing the crucial role of the molecular structure in achieving high yields. uchile.clresearchgate.net The ability of these compounds to produce singlet oxygen has been utilized in photooxygenation reactions, such as the oxidation of anthracene. uchile.clresearchgate.net
Intersystem Crossing Efficiency and Excited State Behavior
The efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) is a critical factor governing the photochemical behavior of this compound and its analogs. For the parent phenalenone, the ISC quantum yield is close to unity, which explains its low fluorescence quantum yield and high efficiency as a singlet oxygen sensitizer. acs.orgrsc.org
Quantum-mechanical investigations into the photophysics of phenalenone have revealed that the lowest excited singlet state is of nπ* character (S₁), and it is nearly degenerate with a triplet state of nπ* character (T₂). rsc.org Another triplet state of ππ* character (T₁) is energetically accessible from S₁. rsc.org This arrangement of excited states facilitates very efficient intersystem crossing. researchgate.netrsc.org The calculated ISC rate for phenalenone is in excellent agreement with experimental values. researchgate.netrsc.org
The introduction of substituents can alter the energies and characters of the excited states, thereby affecting the ISC efficiency. For example, hydroxy and alkoxy derivatives of phenalenone have been found to have smaller singlet oxygen quantum yields than the unsubstituted parent compound, which can be attributed to an increase in non-radiative decay from the singlet excited state. researchgate.net
Photooxygenation Reactions
The ability of this compound and its derivatives to generate singlet oxygen makes them effective catalysts for photooxygenation reactions. uchile.clresearchgate.net In these reactions, the photosensitizer absorbs light and transfers energy to molecular oxygen to form singlet oxygen, which then reacts with a substrate.
Examples of photooxygenation reactions facilitated by phenalenone derivatives include the oxidation of anthracene, the oxy-functionalization of citronellol (B86348) via the Schenck-ene reaction, and the photooxidation of dienes. uchile.clresearchgate.net The efficiency of these reactions is directly related to the singlet oxygen quantum yield of the specific phenalenone derivative used as the photosensitizer. researchgate.net
In some cases, competitive photochemical reactions can occur. For instance, certain phenyl-substituted phenalenones can undergo a photocyclization reaction, which competes with the energy transfer to oxygen and thus reduces the efficiency of photosensitization. researchgate.net
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound and its derivatives is a subject of detailed study, particularly concerning their oxidation and subsequent reactions. These compounds can undergo complex, multi-step reaction sequences at an electrode surface, often involving a combination of electron transfers and chemical reactions. The specific pathway is highly influenced by factors such as the electrode potential, solvent, and the presence of other reactive species (nucleophiles). sid.iroup.com
The electrochemical oxidation of hydroxylated phenalenones, as well as related catechol and hydroquinone (B1673460) systems, generates highly reactive quinone-type intermediates. sid.iroup.com These electrochemically generated quinones are potent Michael acceptors and readily participate in 1,4-Michael addition reactions with suitable nucleophiles. sid.iroup.comresearchgate.netresearchgate.netoup.com
In the context of phenalenone chemistry, studies on related compounds demonstrate this principle. For instance, the electrochemical oxidation of 4-methylcatechol (B155104) in the presence of various β-diketones, including 3-hydroxy-1H-phenalen-1-one, leads to the formation of new adducts via a Michael addition pathway. oup.comoup.com The electrochemically generated o-quinone of the catechol is attacked by the nucleophilic β-diketone. oup.com Similarly, the oxidation of hydroquinones and catechols in the presence of 3-hydroxy-1H-phenalen-1-one as the nucleophile results in Michael addition reactions, leading to the formation of benzofuran (B130515) derivatives. researchgate.net This indicates that the phenalenone structure itself can act as a potent nucleophile in such reactions. The general mechanism involves the initial electrochemical generation of a reactive species (an E step), which is then attacked by a nucleophile in a chemical step (a C step). sid.ir
The electrochemical reactions of phenalenones and related compounds often proceed through ECE (Electrochemical-Chemical-Electrochemical) or ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanisms. sid.irresearchgate.net These multi-step sequences describe the pathway from the initial reactant to the final product.
ECE Mechanism: This mechanism involves an initial electron transfer (E), followed by a reversible or irreversible chemical reaction (C), and a subsequent electron transfer (E) of the newly formed intermediate. sid.irresearchgate.net For example, the oxidation of 4-tert-butylcatechol (B165716) in the presence of a nucleophile can proceed via an ECE mechanism where the initial quinone is formed (E), undergoes a Michael addition (C), and the resulting adduct is then oxidized (E). researchgate.net
ECEC Mechanism: This is an extended pathway involving two electrochemical and two chemical steps. sid.irresearchgate.net After an initial ECE sequence, the product undergoes a further chemical transformation (C), such as a cyclization or elimination reaction, to yield the final stable product. sid.ir The electrochemical oxidation of catechols in the presence of various β-diketones and other C-H acids has been shown to produce hydroxylated benzofurans via an ECEC mechanism. sid.ir Studies on the electrochemical oxidation of dihydroxybenzoic acids in the presence of 3-hydroxy-1H-phenalen-1-one also confirm the operation of ECE and ECEC mechanisms, where the specific pathway depends on the structure of the starting materials. researchgate.net
The following table provides an overview of the mechanistic steps involved in these electrochemical reactions.
| Mechanism Type | Step 1 (E) | Step 2 (C) | Step 3 (E) | Step 4 (C) |
| ECE | Electron Transfer (Oxidation/Reduction) | Chemical Reaction (e.g., Michael Addition) | Electron Transfer (Oxidation/Reduction) | - |
| ECEC | Electron Transfer (Oxidation/Reduction) | Chemical Reaction (e.g., Michael Addition) | Electron Transfer (Oxidation/Reduction) | Chemical Reaction (e.g., Cyclization) |
Thermal and Chemical Stability Considerations in Reaction Pathways
The stability of this compound and its derivatives is a critical factor influencing reaction outcomes and the viability of synthetic pathways. thieme-connect.comthieme-connect.com The phenalenone core is a robust aromatic system, but its reactivity and stability are modulated by substituents and reaction conditions. ontosight.ai
The hydroxyl group at the 6-position significantly influences the molecule's properties. ontosight.ai Research on related 2,5-diaryl 6-hydroxyphenalenones highlights that these molecules can be deprotonated to form a stable anion or oxidized to form a relatively stable oxophenalenoxyl radical. thieme-connect.com However, the stability of these species can be limited. For instance, attempts to crystallize the radical form of one derivative resulted in the reversion to the 6-hydroxyphenalenone structure, indicating the radical's limited long-term stability under those specific conditions. thieme-connect.com
Chemical stability is also a key consideration in synthetic transformations. During the synthesis of a 2,5-diaryl 6-hydroxyphenalenone derivative, harsh reaction conditions, such as using the Lewis acid BBr₃ for ether cleavage, led to the degradation of the desired product, necessitating careful optimization of the reaction pathway to preserve the core structure. thieme-connect.comthieme-connect.com This demonstrates that while the phenalenone skeleton is generally stable, it can be susceptible to degradation under certain chemical environments, particularly in the presence of strong Lewis acids or other reactive reagents. thieme-connect.com
The thermal stability of related phenalenone systems is generally high, as expected for polycyclic aromatic compounds. However, intramolecular reactions can occur under certain conditions. In one synthetic attempt, instead of the desired product, an intramolecular cyclization occurred where the hydroxy group substituted a neighboring fluorine atom, forming a phenaleno[1,2-b]benzofuran derivative. thieme-connect.com This illustrates that reaction pathways can be diverted by competing intramolecular reactions, which are influenced by the molecule's specific substitution pattern and the reaction conditions employed.
The table below summarizes stability considerations for hydroxyphenalenone derivatives based on available literature.
| Factor | Observation | Implication for Reaction Pathways | Source |
| Radical Stability | Oxophenalenoxyl radicals can be generated but may have limited stability, reverting to the parent hydroxyphenalenone. | Reactions involving radical intermediates must account for their potential transient nature. | thieme-connect.com |
| Chemical Stability | Degradation of the phenalenone structure can occur under harsh conditions (e.g., strong Lewis acids like BBr₃). | Reaction conditions must be chosen carefully to avoid decomposition of the target molecule. | thieme-connect.comthieme-connect.com |
| Intramolecular Reactivity | Undesired intramolecular cyclizations can compete with the intended reaction pathway, depending on the substitution pattern. | The design of synthetic routes must consider the potential for competing side reactions. | thieme-connect.com |
Biosynthetic Pathways and Natural Occurrence of Phenalenone Derivatives
Polyketide Biosynthesis of Phenalenones
The biosynthesis of phenalenones follows the polyketide pathway, a major route for the production of a diverse array of natural products in fungi, bacteria, and plants. nih.gov This pathway utilizes simple carboxylic acid building blocks that are sequentially condensed to form a long poly-β-keto chain, which is then folded and cyclized to generate various aromatic structures. sips.org.in
The backbone of phenalenones is assembled from acetate (B1210297) and malonate units. nih.gov Isotope feeding studies have confirmed that the phenalenone core is a heptaketide, meaning it is derived from seven two-carbon units. nih.gov The process is initiated by a starter unit, typically acetyl-CoA, which is derived from an acetate unit. researchgate.net The subsequent chain extension is accomplished through the sequential addition of six malonyl-CoA molecules, which are derived from the carboxylation of acetyl-CoA. sips.org.inresearchgate.net While all the carbon atoms in the final phenalenone structure originate from acetate, malonate serves as the direct donor of the two-carbon units during the chain elongation process. sips.org.in
The linear heptaketide precursor, once assembled, undergoes a series of cyclization reactions to form the tricyclic phenalenone core. nih.govacs.orgnih.govacs.org This process is catalyzed by the product template (PT) domain of a nonreducing polyketide synthase (NR-PKS). nih.govacs.orgnih.gov In the biosynthesis of the phenalenone herqueinone (B1223060), the NR-PKS PhnA catalyzes a C4–C9 aldol (B89426) condensation, which is an unusual cyclization pattern among known PT domains. nih.govacs.orgnih.gov This initial cyclization is followed by a C1–C10 Claisen-like condensation to generate a naphtho-γ-pyrone intermediate called prephenalenone. nih.gov
Following the formation of the core tricyclic structure, the phenalenone molecule can undergo various modifications by tailoring enzymes. These modifications contribute to the vast structural diversity observed in this class of compounds and can include hydroxylation, O-methylation, and prenylation. nih.gov
Enzymatic Mechanisms in Phenalenone Biosynthesis
The biosynthesis of phenalenones is a multi-step process orchestrated by a suite of specialized enzymes. Key among these are nonreducing polyketide synthases and FAD-dependent monooxygenases, which work in concert to construct and modify the phenalenone scaffold.
Nonreducing polyketide synthases (NR-PKSs) are large, multifunctional enzymes that catalyze the biosynthesis of aromatic polyketides. nih.gov These megasynthases are organized into distinct domains, each responsible for a specific catalytic step in the assembly of the polyketide chain. nih.gov A typical NR-PKS involved in phenalenone biosynthesis, such as PhnA, contains a starter-unit:ACP transacylase (SAT), β-ketosynthase (KS), malonyl-CoA:ACP transacylase (MAT), product template (PT), acyl-carrier protein (ACP), and thioesterase/Claisen-like Cyclase (TE/CLC) domains. nih.govresearchgate.net The PT domain plays a crucial role in controlling the regiospecificity of the initial aldol condensation, which dictates the folding pattern of the polyketide chain and ultimately the structure of the resulting aromatic ring system. nih.govacs.orgnih.gov
Flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenases (FMOs) are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. nih.govresearchgate.net In phenalenone biosynthesis, an FMO, designated as PhnB, is essential for the transformation of the NR-PKS product, prephenalenone, into the final phenalenone core. nih.govacs.orgnih.govacs.org This enzyme catalyzes both the C2 aromatic hydroxylation of prephenalenone and the simultaneous opening of the γ-pyrone ring. nih.govacs.orgnih.govacs.org This oxidative rearrangement is a key step that establishes the characteristic phenalenone structure. acs.org
Biosynthetic Gene Clusters and Their Identification
The genes encoding the enzymes responsible for the biosynthesis of a specific natural product are often clustered together on the chromosome of the producing organism. frontiersin.org These biosynthetic gene clusters (BGCs) facilitate the coordinated regulation and expression of all the necessary enzymes for the pathway. nih.gov
In the fungus Penicillium herquei, the biosynthetic gene cluster responsible for the production of the phenalenone herqueinone has been identified and is referred to as the phn cluster. nih.govacs.orgacs.org The identification of this BGC was a crucial step in elucidating the biosynthetic pathway of phenalenones. The phn cluster contains the gene phnA, which encodes the NR-PKS responsible for synthesizing the heptaketide backbone and its initial cyclization, and phnB, which encodes the FAD-dependent monooxygenase that converts prephenalenone to the phenalenone core. nih.govacs.orgacs.orgresearchgate.net The discovery and characterization of this and other phenalenone BGCs provide valuable insights into the genetic basis of phenalenone biosynthesis and open up opportunities for the engineered production of novel phenalenone derivatives. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in Phenalenone Biosynthesis
| Enzyme | Type | Function | Gene | Organism |
|---|---|---|---|---|
| PhnA | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes and cyclizes the heptaketide backbone to form prephenalenone. nih.govacs.orgnih.govresearchgate.net | phnA | Penicillium herquei nih.govacs.orgacs.org |
Table 2: Building Blocks of Phenalenone Biosynthesis
| Precursor | Role | Origin |
|---|---|---|
| Acetyl-CoA | Starter unit for polyketide chain synthesis. researchgate.net | Acetate metabolism. sips.org.in |
Natural Sources and Ecological Roles of Phenalenone Derivatives
Phenalenones are a class of polycyclic aromatic compounds that have been isolated from a variety of natural sources, including both plants and fungi. Their presence in these organisms is often associated with defense mechanisms, highlighting their significant ecological roles. These compounds are typically produced in response to biotic or abiotic stress, functioning as phytoalexins in plants and exhibiting antimicrobial properties.
Occurrence in Plants (e.g., Musa species, Haemodoraceae)
Phenalenone derivatives are notable secondary metabolites in certain plant families, particularly the Musaceae and Haemodoraceae. Their distribution underscores a potential chemotaxonomic link between these families. nih.gov
In the genus Musa, which includes bananas and plantains, the biosynthesis of phenylphenalenones is induced upon infection by pathogens like Mycosphaerella fijiensis and Fusarium oxysporum. acs.orgacs.org These compounds are found in the leaves, fruits, and rhizomes of infected plants. acs.orgacs.org Research on Musa acuminata has led to the isolation of several complex dimeric phenylphenalenones. nih.gov One such compound is anigorootin, which was first identified in the Haemodoraceae family. nih.gov Its discovery in Musa, along with other dimers like 4'-hydroxy-anigorootin and 3,3'-bis-hydroxyanigorufone, points to a shared metabolic pathway between these plant groups. nih.gov
The Haemodoraceae family, known as the "bloodworts," is another rich source of phenalenone-type pigments. researchgate.net Species like Anigozanthos rufus produce compounds such as hydroxyanigorufone. researchgate.net The co-occurrence of identical and structurally related phenalenone dimers in both Musaceae and Haemodoraceae strongly suggests a close evolutionary relationship. nih.gov Another plant species, the water hyacinth (Eichhornia crassipes), has also been found to produce a unique 8-phenylphenalenone derivative, 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one. researchgate.netnih.gov
Below is a table summarizing the occurrence of specific phenalenone derivatives in the aforementioned plant species.
| Compound Name | Plant Source | Family | Reference |
| Anigorootin | Musa acuminata, Anigozanthos flavidus | Musaceae, Haemodoraceae | nih.gov |
| 4'-hydroxy-anigorootin | Musa acuminata | Musaceae | nih.gov |
| 3,3'-bis-hydroxyanigorufone | Musa acuminata, Anigozanthos preissii | Musaceae, Haemodoraceae | nih.gov |
| 3,3'-bis-anigorufone | Various Haemodoraceae species | Haemodoraceae | nih.gov |
| Hydroxyanigorufone | Anigozanthos rufus | Haemodoraceae | researchgate.net |
| 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one | Eichhornia crassipes | Pontederiaceae | researchgate.netnih.gov |
| Irenolone | Musa acuminata | Musaceae | researchgate.net |
| Musanolones | Musa acuminata | Musaceae | researchgate.net |
Isolation from Fungi (e.g., Coniothyrium cereale, Penicillium herquei)
The fungal kingdom is another significant source of diverse phenalenone derivatives. nih.gov These compounds are polyketide-derived metabolites and exhibit a wide range of structural modifications. nih.gov The first isolation of a phenalenone from a fungus was reported in 1955. nih.gov
The marine-derived fungus Coniothyrium cereale, isolated from the green alga Enteromorpha sp., produces a variety of phenalenones. rsc.orgnih.gov Research has led to the characterization of new derivatives alongside known compounds like (-) sclerodin, lamellicolic anhydride, (-) scleroderolide, and (-) sclerodione. rsc.orgnih.gov
Similarly, the fungus Penicillium herquei is a known producer of phenalenones. nih.govresearchgate.net Strains of this fungus, isolated from both soil and marine mangrove environments, have yielded several derivatives, including new compounds like peniciherqueinone and aceneoherqueinones A and B. nih.govresearchgate.net These findings highlight the metabolic plasticity of fungi and their potential as a source for novel natural products.
The table below lists some of the phenalenone derivatives isolated from these fungal species.
| Compound Name | Fungal Source | Environment | Reference |
| (-) Sclerodin | Coniothyrium cereale | Marine | rsc.orgnih.gov |
| Lamellicolic anhydride | Coniothyrium cereale | Marine | rsc.orgnih.gov |
| (-) Scleroderolide | Coniothyrium cereale, Penicillium herquei | Marine | rsc.orgnih.govnih.gov |
| (-) Sclerodione | Coniothyrium cereale | Marine | rsc.orgnih.gov |
| Aceneoherqueinone A | Penicillium herquei | Marine Mangrove | nih.gov |
| Aceneoherqueinone B | Penicillium herquei | Marine Mangrove | nih.gov |
| Peniciherqueinone | Penicillium herquei | Soil | researchgate.net |
Role as Phytoalexins in Plant Defense Mechanisms
Phytoalexins are antimicrobial secondary metabolites that are synthesized de novo by plants in response to stress, particularly pathogen attack. acs.org Phenalenones represent a key class of phytoalexins in certain plants, playing a crucial role in their defense systems. acs.orgnih.gov This defense strategy is economical, as the plant only diverts resources to synthesize these compounds at the site and time of infection. acs.orgurl.edu
In Musa species, the production of phenalenone phytoalexins is a direct response to infection by fungal pathogens like Mycosphaerella fijiensis (causal agent of Black Sigatoka disease) and Fusarium oxysporum (causal agent of Panama disease). acs.orgacs.org These compounds accumulate rapidly in the infected tissues, helping to inhibit the growth and spread of the pathogen. researchgate.net Their defensive role extends beyond fungi; phenalenone-type phytoalexins, such as anigorufone (B158205), have been shown to mediate resistance in banana plants against the burrowing nematode Radopholus similis. nih.govalliancebioversityciat.org The concentration of these compounds is significantly higher in the nematode-induced lesions of resistant banana cultivars compared to susceptible ones. nih.gov
A fascinating aspect of their defensive action is that some phenalenones are phototoxic. acs.orgurl.edu They act as photosensitizers, absorbing light energy and transferring it to molecular oxygen to produce highly reactive singlet oxygen. acs.orgnih.gov This singlet oxygen is a potent oxidizing agent that can damage the cells of invading pathogens, thus providing an effective, light-dependent defense mechanism. acs.orgurl.edu The presence of phenalenone chromophores in phytoalexins suggests that plants can harness solar energy for defense against pathogens. acs.orgnih.gov
| Defense Mechanism | Target Pathogen/Pest | Plant | Key Phenalenone(s) | Reference |
| Antimicrobial/Antifungal | Mycosphaerella fijiensis, Fusarium oxysporum | Musa spp. (Banana) | Phenylphenalenones | acs.orgacs.orgresearchgate.net |
| Antinematode | Radopholus similis | Musa spp. (Banana) | Anigorufone | nih.govalliancebioversityciat.org |
| Phototoxicity (Singlet Oxygen Production) | General Pathogens | Musa spp. (Banana) | Phenylphenalenones | acs.orgnih.govurl.edu |
Advanced Spectroscopic and Computational Characterization of 6 Hydroxy 1h Phenalen 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 6-Hydroxy-1H-phenalen-1-one. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon signals has been achieved, confirming the connectivity and spatial relationships of the atoms within the molecule.
Proton (¹H) NMR Techniques (e.g., COSY, NOE-difference experiments)
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. Techniques such as Correlation Spectroscopy (COSY) are instrumental in identifying spin-spin coupling networks between neighboring protons, thereby establishing the connectivity of the proton framework. For instance, COSY experiments on related phenalenone derivatives have been pivotal in assigning adjacent protons on the aromatic rings.
Furthermore, Nuclear Overhauser Effect (NOE) difference experiments can be employed to probe the spatial proximity of protons. While specific NOE data for this compound is not detailed in the available literature, such experiments on analogous compounds have been used to confirm through-space interactions between protons, which is particularly useful in distinguishing between isomers and confirming stereochemistry. For example, in a study on a sulfonated phenalenone derivative, ¹H-¹H spin-decoupling and steady-state NOE-difference experiments were crucial in determining the precise position of the sulfonate group.
Carbon-13 (¹³C) NMR Analysis
Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of protonated carbons. The HMBC experiment, on the other hand, reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This information is critical for identifying quaternary carbons and for assembling the complete molecular structure by connecting different spin systems identified in the COSY spectrum. For example, the correlation between a proton and a carbonyl carbon in an HMBC spectrum can definitively place that proton in proximity to the carbonyl group. The application of these techniques to various complex organic molecules, including those with similar structural motifs to phenalenone, has been extensively documented and is a standard approach for complete structural elucidation.
Table 1: Representative ¹H and ¹³C NMR Data for a Phenalenone Derivative (2-(Hydroxymethyl)-1H-phenalen-1-one in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.73 (s, 1H) | - |
| H-3 | - | - |
| H-4 | 7.79 (t, J = 7.7 Hz, 1H) | - |
| H-5 | 7.60 (t, J = 7.6 Hz, 1H) | - |
| H-6 | 8.01 (d, J = 8.3 Hz, 1H) | - |
| H-7 | 8.21 (d, J = 8.0 Hz, 1H) | - |
| H-8 | 8.63 (d, J = 7.3 Hz, 1H) | - |
| H-9 | - | - |
| CH₂ | 4.72 (s, 2H) | 62.29 |
| OH | 3.03 (s, 1H) | - |
| C-1 | - | 185.88 |
| C-2 | - | 138.31 |
| C-3 | - | 137.97 |
| C-3a | - | 131.77 |
| C-4 | - | 129.13 |
| C-5 | - | 127.15 |
| C-6 | - | 127.44 |
| C-6a | - | 131.79 |
| C-7 | - | 130.59 |
| C-8 | - | 135.26 |
| C-9 | - | 127.08 |
| C-9a | - | 132.01 |
| C-9b | - | 126.83 |
Note: This data is for a related compound and serves to illustrate the typical chemical shift ranges and coupling patterns observed in phenalenone systems. The specific assignments for this compound would require dedicated experimental analysis.
Electronic Spectroscopy (UV-Vis) and Photophysical Characterization
Electronic spectroscopy provides valuable insights into the electronic structure and excited-state properties of this compound. The absorption and emission properties are dictated by the nature of the electronic transitions within the molecule.
Absorption Spectra and Electronic Transitions
The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands corresponding to different electronic transitions. Generally, aromatic ketones like phenalenones exhibit two main types of transitions in the near-UV and visible regions: the lower-energy n→π* transition and the higher-energy π→π* transitions.
The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and can be sensitive to the solvent environment. The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system, are generally more intense (high molar absorptivity). The position of the hydroxyl group at the 6-position is known to influence the electronic properties, with studies on related 6-alkoxy phenalenones showing a redshift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net
Fluorescence Quantum Yields and Lifetimes
While the parent 1H-phenalen-1-one is known to have a very low fluorescence quantum yield due to efficient intersystem crossing to the triplet state, the introduction of substituents can significantly alter the photophysical pathways. researchgate.net Research has shown that hydroxy and alkoxy derivatives of phenalenone substituted at the 6-position exhibit larger fluorescence quantum yields compared to those substituted at the 3-position. researchgate.net This suggests that the hydroxyl group at the 6-position enhances the radiative decay pathway from the first excited singlet state.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Both of these parameters are crucial for understanding the excited-state dynamics and can be influenced by factors such as solvent polarity and the presence of other functional groups. While specific quantitative data for this compound is not provided in the search results, the general trend observed for 6-substituted phenalenones points towards potentially significant fluorescence for this compound.
Table 2: Photophysical Data for Selected Phenalenone Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| 1H-Phenalen-1-one | Chloroform | - | - | <0.01 |
| 6-Alkoxy Phenalenone Derivative | Various | Red-shifted vs. parent | - | Larger than 3-substituted derivatives researchgate.net |
Note: This table provides a qualitative overview based on the available literature. Precise quantitative data for this compound would require specific experimental measurements.
Time-Resolved Spectroscopy and Singlet Oxygen Emission
Time-resolved spectroscopy is a critical technique for investigating the excited-state dynamics of photosensitizing compounds like this compound. This method allows for the study of transient species and processes that occur on very short timescales following photoexcitation. For phenalenone derivatives, a key application is the direct detection and quantification of singlet oxygen (¹O₂), a highly reactive form of oxygen.
The parent compound, 1H-phenalen-1-one (PN), is a well-established and highly efficient Type II photosensitizer, known for a singlet oxygen quantum yield (ΦΔ) that approaches unity in a wide array of solvents. mdpi.com This near-perfect efficiency makes it a standard reference in photosensitization studies. aminer.org The process involves the absorption of light, leading to an excited singlet state, followed by efficient intersystem crossing to a long-lived triplet state. This triplet state then transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen.
The generation of singlet oxygen is typically monitored by detecting its characteristic phosphorescence emission at approximately 1270 nm. iaea.org Time-resolved experiments often employ a pulsed laser for excitation and a sensitive photodetector to measure the decay of the phosphorescence signal, which allows for the calculation of the singlet oxygen quantum yield. iaea.org
The introduction of substituents onto the phenalenone core, such as the hydroxyl group in this compound, can significantly alter the photophysical properties. Electron-donating groups may cause a red-shift in the absorption spectrum, which is advantageous for applications requiring longer wavelength light. mdpi.com However, these substitutions can also influence the rate of intersystem crossing and other deactivation pathways, potentially leading to a decrease in the singlet oxygen quantum yield compared to the parent compound. mdpi.com
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of 1H-Phenalen-1-one in Various Solvents This table presents data for the parent compound, 1H-phenalen-1-one, which serves as a benchmark for its derivatives.
| Solvent | Quantum Yield (ΦΔ) |
| Hexafluorobenzene | 0.95 ± 0.05 |
| Toluene | 0.92 |
| Chloroform | 0.98 |
Data sourced from multiple studies. aminer.orgiaea.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that have unpaired electrons. This makes it an indispensable tool for studying radical species, such as the radical anion of this compound.
Phenalenone and its derivatives are known to participate in redox reactions, and the formation of radical anions is a key feature of their chemistry. The 9-hydroxy-1H-phenalen-1-one isomer, for instance, is known to form a stable radical anion. These radical species can be generated electrochemically or through chemical reduction.
In an EPR experiment, a sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves induces transitions between the electron spin energy levels, which have been split by the magnetic field (Zeeman effect). The resulting EPR spectrum provides detailed information about the electronic structure of the radical. Key parameters derived from the spectrum include the g-factor, which is characteristic of the radical's environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). Analysis of these parameters can help identify the radical species and map the distribution of the unpaired electron's spin density across the molecule.
While specific EPR studies on the 6-hydroxy isomer are not widely documented, the known behavior of related phenalenone compounds confirms that EPR is the definitive method for confirming the generation of its radical anion and characterizing its electronic properties.
Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely employed for the confirmation of molecular weight, determination of elemental composition, and elucidation of chemical structures through fragmentation analysis.
For this compound (C₁₃H₈O₂), high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of this compound is approximately 196.0524 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas. The technique is also sensitive enough to resolve the isotopic pattern arising from the natural abundance of ¹³C, providing further confirmation of the number of carbon atoms in the molecule.
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting pattern of fragment ions serves as a "fingerprint." For aromatic systems like phenalenone, the fused ring structure provides significant stability, typically resulting in a prominent molecular ion peak (M⁺·). Subsequent fragmentation would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for aromatic ketones can include the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da). The analysis of these fragmentation patterns provides valuable information for structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be modeled.
For this compound, an X-ray crystal structure would reveal the planarity of the fused aromatic ring system and the precise geometry of the ketone and hydroxyl functional groups. Furthermore, it would provide crucial insights into the packing of the molecules in the crystal lattice and detail any intermolecular hydrogen bonding involving the hydroxyl group, which governs the compound's solid-state properties. Based on available literature, a specific crystal structure determination for this compound has not been reported.
Electrochemical Characterization Techniques
Electrochemical techniques are used to investigate the redox properties of molecules, providing information on their ability to accept or donate electrons and the stability of the resulting charged species.
Cyclic voltammetry (CV) is the most widely used technique for rapidly probing the redox behavior of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. A voltammogram plots this current versus the applied potential.
When applied to this compound, CV can be used to determine its reduction and oxidation potentials. Given the electron-accepting nature of the phenalenone core, a reduction process corresponding to the formation of a radical anion is expected. The potential at which this occurs provides a measure of the compound's electron affinity. The shape and characteristics of the CV wave (e.g., the separation between the cathodic and anodic peak potentials) can indicate the reversibility and kinetic properties of the electron transfer process. A reversible wave suggests that the generated radical anion is stable on the timescale of the CV experiment.
Controlled-potential coulometry is an electrochemical technique used to determine the total number of electrons (n) transferred during a redox reaction. This method is often used as a follow-up to cyclic voltammetry to gain a more complete understanding of the reaction mechanism.
In this experiment, the potential of the working electrode is held constant at a value where the desired electrochemical reaction occurs (as determined by CV), and the total charge (in coulombs) that passes through the solution is measured over time until the reaction is complete. By applying Faraday's law, this total charge can be directly related to the number of moles of the reactant consumed and, crucially, the number of electrons transferred per molecule. For this compound, coulometry could be used to definitively confirm that the first reduction step is a one-electron process, corresponding to the formation of the radical anion (C₁₃H₈O₂ + e⁻ → [C₁₃H₈O₂]⁻·).
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential biological interactions of this compound at the molecular level. These theoretical approaches complement experimental data, offering insights that can be difficult to obtain through laboratory methods alone. Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular dynamics simulations are instrumental in elucidating the fundamental properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry, electronic properties, and reactivity descriptors.
The optimized geometry provides the most stable three-dimensional arrangement of atoms, from which various electronic properties can be calculated. Key outputs from DFT calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in understanding the molecule's chemical reactivity.
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. These descriptors include:
Chemical Hardness (η): Represents the resistance to a change in electron distribution. A higher value indicates greater stability.
Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
The examination of these reactivity descriptors suggests that the compound's reactivity can be tuned by substitutions on the phenalenone ring system.
| Parameter | Description |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron cloud. |
| Chemical Potential (μ) | Related to the escaping tendency of an electron from the system. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly valuable for predicting and interpreting UV-Visible absorption spectra. By calculating the vertical excitation energies, TD-DFT can identify the electronic transitions responsible for the observed absorption bands. For this compound, TD-DFT calculations can elucidate the nature of its low-energy electronic transitions, which are often of a π → π* character, involving the delocalized electron system of the phenalenone core. These calculations provide insights into the photophysical behavior of the molecule. researchgate.net The choice of functional, such as CAM-B3LYP, is crucial for obtaining accurate excitation energies, especially for systems that may exhibit charge-transfer character in their excited states. scispace.com
| Parameter | Description |
|---|---|
| Vertical Excitation Energies | The energy required for an electronic transition from the ground state to an excited state without a change in geometry. |
| Oscillator Strengths | A dimensionless quantity that expresses the probability of a particular electronic transition. |
| UV-Vis Spectra Simulation | Theoretical prediction of the absorption spectrum based on calculated excitation energies and oscillator strengths. |
| Nature of Electronic Transitions | Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π, n → π). |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation data for this compound is not extensively published, the technique is highly applicable for understanding its behavior in different environments, such as in aqueous solution. An MD simulation would involve placing the molecule in a simulation box with solvent molecules (e.g., water) and solving Newton's equations of motion for the system.
Such simulations can provide detailed information on:
Solvation Structure: How water molecules arrange around the this compound molecule and the nature of the hydrogen bonding interactions.
Conformational Dynamics: Although the phenalenone core is rigid, the hydroxyl group has rotational freedom. MD can explore the preferred orientations and dynamics of this group.
Transport Properties: MD simulations can be used to calculate properties like the diffusion coefficient of the molecule in a solvent.
These simulations are crucial for understanding how the solvent environment influences the properties and potential interactions of this compound.
Frontier Orbital Analysis
Frontier orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's electronic properties and reactivity.
HOMO: The HOMO is the orbital from which an electron is most easily removed. Its energy is related to the ionization potential, and its spatial distribution indicates the regions of the molecule that are most likely to act as electron donors (nucleophilic sites).
LUMO: The LUMO is the orbital that most readily accepts an electron. Its energy is related to the electron affinity, and its spatial distribution highlights the regions of the molecule that are most susceptible to nucleophilic attack (electrophilic sites).
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is also delocalized across the conjugated framework, with significant contributions from the carbonyl group. The visualization of these orbitals provides a qualitative picture of the molecule's reactivity hotspots.
| Orbital | Significance |
|---|---|
| HOMO | Indicates the molecule's ability to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack. |
| LUMO | Indicates the molecule's ability to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.
The process involves:
Preparation of the Ligand and Receptor: Obtaining or creating the 3D structures of this compound (the ligand) and the target protein (the receptor).
Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand in the active site of the receptor.
Scoring and Analysis: Evaluating the binding poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energies are considered the most likely.
While specific molecular docking studies for this compound are not widely reported, this method could be applied to investigate its potential interactions with various protein targets. For example, given the known biological activities of some phenalenone derivatives, potential targets could include enzymes like kinases or proteases. The results of such studies would provide hypotheses about the mechanism of action of this compound, which could then be tested experimentally. The analysis of the docked poses would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Structure Activity Relationship Sar Investigations of 6 Hydroxy 1h Phenalen 1 One and Its Derivatives
Influence of Hydroxyl Group Position and Substituents on Chemical and Biological Activities
The biological and chemical activities of phenalenone derivatives are profoundly influenced by the position and nature of substituents on the aromatic core. The hydroxyl group, being a strong electron-donating group, plays a pivotal role in this modulation. Its position, along with that of other functional groups, can alter electron density distribution, molecular conformation, and interaction with biological targets.
The presence of hydroxyl groups can significantly impact the biological activity of flavonoids, a concept that can be extended to phenalenones. nih.gov Studies on related structures show that the number and position of hydroxyl and methoxy (B1213986) groups strongly influence antioxidant and biological activities. mdpi.com For instance, in flavones, hydroxylation at specific positions can enhance certain biological effects. nih.gov
The following table summarizes the influence of various substituents on the biological activity of the phenalenone core.
| Compound/Derivative Class | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Phenalenone Derivatives | Diketo-lactone ring | - | Antimicrobial activity toward Staphylococcus aureus | researchgate.net |
| Phenalenone Derivatives | Various | - | Inhibition of human leukocyte elastase (HLE) | researchgate.net |
| Phenylphenalenones | Phenyl group and others | 4, 6, 9 | Activity against phytopathogenic fungi and human cancer cells | researchgate.net |
| Cationic Phenalenones (e.g., SAPYR) | Pyridinium (B92312) | - | Strong phototoxic activity against a wide range of bacterial species | nih.gov |
Modulating Biological Efficacy through Substituent Permutation
The permutation of substituents on the phenalenone skeleton is a powerful strategy for modulating biological efficacy. By strategically adding or modifying functional groups, researchers can enhance desired activities, such as antimicrobial or anticancer effects, and improve properties like cellular uptake. nih.govresearchgate.net
For antimicrobial photodynamic therapy (aPDT), a key challenge is ensuring the photosensitizer can effectively interact with and damage microbial cells. The introduction of permanent positive charges, for example by adding pyridinium or triazolium salt moieties, has proven to be an effective strategy. nih.govnih.gov These cationic derivatives show strong phototoxic activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. nih.gov The positive charge is thought to facilitate binding to the negatively charged bacterial cell wall, enhancing the localized effect of the photosensitizer upon irradiation.
SAR studies have revealed that the nature and position of these cationic groups, as well as the length of the linker connecting them to the phenalenone core, can significantly impact antimicrobial efficacy. nih.gov For instance, phenalenone-triazolium salt derivatives have shown submicromolar minimum inhibitory concentration (MIC) values against Gram-positive strains. nih.gov Similarly, the phenalenone derivative OE19, which combines an electron-donating amino group with two bromine atoms, exhibits nanomolar potency against pancreatic cancer cells in vitro, demonstrating the potential of multi-substituent modulation. nih.gov
The following table presents data on the biological efficacy of various phenalenone derivatives.
| Compound | Key Substituents | Target Organism/Cell Line | Biological Efficacy Metric | Value | Reference |
|---|---|---|---|---|---|
| OE19 | 6-amino, 2,5-dibromo | PANC-1 cancer cells | IC50 (light) | 166 nM | nih.gov |
| OE19 | 6-amino, 2,5-dibromo | PANC-1 cancer cells | IC50 (dark) | > 2 µM | nih.gov |
| Phenalenone-triazolium salts | Triazolium salt | Gram-positive bacteria | MIC | Submicromolar values | nih.gov |
| SAPYR | Pyridinium | Periodontal biofilm | Log10 reduction | 4.4–6.1 | nih.gov |
Correlation between Molecular Structure and Reactive Oxygen Species Generation
The primary mechanism of action for phenalenone-based photosensitizers is the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), through a Type II photodynamic process. nih.govnih.gov The parent phenalenone molecule is renowned for its near-unity singlet oxygen quantum yield (ΦΔ ≈ 1) in a wide range of solvents. nih.govrsc.org However, structural modifications can significantly alter this efficiency.
A key SAR finding is that the introduction of electron-donating groups (e.g., -OH, -NH₂) or the extension of the π-conjugation system often leads to a decrease in the singlet oxygen quantum yield. nih.govacs.org This is because these modifications can open up alternative deactivation pathways for the excited state, such as fluorescence, which compete with the intersystem crossing necessary for populating the triplet state that generates singlet oxygen. uchile.cl For instance, hydroxy and ethoxy-PN derivatives show increased fluorescence but reduced singlet oxygen yields compared to native PN. nih.gov Similarly, 9-phenylphenalenone has a much lower photosensitization efficiency because it can undergo a competing photocyclization reaction. acs.org
Conversely, certain structural changes can preserve the high ΦΔ. The introduction of a methylene (B1212753) bridge has been shown to insulate the phenalenone core, allowing for the attachment of various functional groups without compromising the singlet oxygen yield. nih.govacs.org Additionally, incorporating heavy atoms like bromine can enhance intersystem crossing (the "heavy-atom effect"), thereby helping to maintain good singlet oxygen production even in derivatives that are designed to be fluorescent. nih.gov Electron-withdrawing moieties also appear not to significantly influence the singlet oxygen quantum yield. acs.org
The table below correlates the molecular structure of various phenalenone derivatives with their singlet oxygen generation efficiency.
| Compound/Modification | Structural Feature | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| Phenalenone (PN) | Unsubstituted core | ~1.0 | nih.govrsc.org |
| Hydroxy/Ethoxy-PN derivatives | Electron-donating groups | Reduced vs PN | nih.govuchile.cl |
| Extended π-conjugation | Ring substitution | Decreased | nih.gov |
| Methylene bridge derivatives | Insulating methylene linker | Close to unity | nih.govacs.org |
| Derivatives with EWGs | Electron-withdrawing groups | Not significantly influenced | acs.org |
| OE19 | Amino (EDG) + Bromine (heavy atom) | Efficient production | nih.gov |
| Sulfur-based derivatives | Sulfur-containing moieties | Significantly lower | acs.org |
Design Principles for Enhanced Photosensitization Properties
Based on extensive SAR investigations, a set of design principles has emerged for creating phenalenone derivatives with enhanced photosensitization properties for therapeutic and diagnostic (theranostic) applications. nih.govnih.gov The goal is to optimize the photosensitizer (PS) to overcome the limitations of the parent phenalenone molecule, namely its UV-A absorption and lack of fluorescence. nih.gov
Red-Shifting the Absorption Wavelength: To achieve deeper tissue penetration and use safer, lower-energy light (e.g., visible light), the absorption maximum of the PS must be shifted to longer wavelengths. This is reliably accomplished by introducing electron-donating groups like amino or hydroxyl moieties onto the phenalenone skeleton. nih.gov
Balancing Singlet Oxygen Generation and Fluorescence: For theranostic applications, a PS should ideally both generate ROS for therapy and fluoresce for imaging-guided treatment. nih.gov Since these two properties are often competitive, a careful balance must be struck. Introducing EDGs tends to increase fluorescence but decrease singlet oxygen yield. This can be counteracted by incorporating heavy atoms, such as bromine or iodine, into the molecular structure. nih.govnih.gov The heavy-atom effect promotes the intersystem crossing required for ROS production, allowing for the design of derivatives that are both fluorescent and efficient singlet oxygen generators. nih.gov
Maintaining High Photodynamic Efficacy: The structural modifications should not compromise the compound's ability to induce cell death upon illumination. Insulating linkers, such as a methylene bridge, can be used to attach functional groups without disturbing the core's photosensitizing capability. nih.govacs.org
Improving Targeting and Solubility: For effective in vivo application, the PS may need to be modified to improve water solubility and target specific cells or organelles. nih.gov The addition of cationic groups, for example, not only enhances antimicrobial activity but can also influence cellular uptake and localization. nih.gov A derivative named SDU Red, for instance, was designed as a lysosome-targeting photosensitizer. nih.gov
By combining these principles, researchers have successfully developed advanced phenalenone derivatives like OE19, which absorbs green light, emits red fluorescence, and efficiently produces singlet oxygen, demonstrating potent photocytotoxicity against cancer cells. nih.gov
Emerging Research Applications in Materials Science and Chemical Biology
Applications in Molecular Electronics and Devices
The phenalenone core of 6-Hydroxy-1H-phenalen-1-one provides a robust and electronically active scaffold, making it an attractive candidate for applications in molecular electronics. Its ability to exist in multiple, stable redox states is a key feature being harnessed for the design of molecular-scale electronic components.
Design as Molecular Switches
Derivatives of this compound are being investigated as molecular switches, molecules that can be reversibly shifted between two or more stable states. This switching capability is predicated on the various redox states the molecule can adopt, including the neutral radical. The transition between these states can be triggered by external stimuli such as electrochemical potential or changes in pH. This allows for the controlled modulation of the molecule's properties, a fundamental requirement for a molecular switch. The intention behind this molecular design is to leverage these different redox states in electrochemically triggered single-molecule transport experiments.
Integration in Single Molecule Junctions
To function as components in electronic devices, individual molecules must be integrated into electrical circuits. Researchers have successfully designed and synthesized 2,5-diaryl 6-hydroxyphenalenone derivatives with terminal methylsulfanyl anchor groups, which enable their integration into single-molecule junctions. Preliminary experiments using mechanically controlled break junction (MCBJ) techniques have demonstrated the ability of these structures to form transient single-molecule junctions. These findings are a crucial step towards the realization of single-molecule electronic devices based on the this compound framework.
Role as Precursors for Complex Organic Molecule Synthesis
The chemical reactivity of the this compound scaffold makes it a valuable precursor for the synthesis of more elaborate organic molecules. Its core structure can be functionalized at various positions, allowing for the construction of a diverse range of derivatives with tailored properties.
For instance, the 1H-phenalen-1-one skeleton is a key building block in the synthesis of various natural products and their analogues. researchgate.netnih.gov Synthetic strategies often involve the construction of the basic phenalenone core, which is then further elaborated. For example, 9-hydroxy-1H-phenalen-1-one, a closely related isomer, serves as a starting material for the synthesis of 8-phenylphenalenones, a class of compounds that includes naturally occurring phytoalexins. researchgate.netnih.gov The synthesis of these complex molecules often involves multi-step sequences, highlighting the role of the phenalenone unit as a foundational element. Furthermore, the phenalenone structure is amenable to various organic reactions, enabling the introduction of different functional groups and the construction of novel heterocyclic systems. acs.org
Investigations in Chemical Biology (Excluding Clinical Human Trials and Dosage)
The biological activity of phenalenone-based compounds has attracted considerable attention, particularly in the search for new antimicrobial agents. These investigations are currently in the preclinical research phase.
Antimicrobial Research Applications
Derivatives of 1H-phenalen-1-one have demonstrated notable antimicrobial properties. A significant area of this research is in the field of antimicrobial photodynamic therapy (aPDT), where a photosensitizer molecule is activated by light to produce reactive oxygen species that are toxic to microbial cells. Phenalenone derivatives have been shown to be effective photosensitizers in this context.
Research has demonstrated the antibacterial activity of phenalenone derivatives against a range of bacteria, including Escherichia coli and various oral pathogens. In the context of aPDT, phenalenone-based photosensitizers have shown efficacy in reducing biofilms of oral bacteria. frontiersin.org For instance, one study investigated the use of a phenalen-1-one (B147395) derivative, SAPYR, in a polymicrobial biofilm model consisting of the periodontal pathogens Actinomyces naeslundii, Fusobacterium nucleatum, and Porphyromonas gingivalis. The aPDT treatment with SAPYR resulted in significant reductions in the colony-forming units (CFUs) of these bacteria, with efficacy comparable to the established antiseptic chlorhexidine. nih.gov
Another study explored the effects of phenalenone-mediated aPDT on a caries biofilm model containing Actinomyces naeslundii, Actinomyces odontolyticus, and Streptococcus mutans. The results indicated a more pronounced reduction in S. mutans compared to the Actinomyces species. nih.gov Furthermore, the antibacterial effects of phenalenone derivatives have been observed against E. coli, although the reduction in CFUs was less pronounced compared to that seen in some of the oral pathogens. frontiersin.org
While the antibacterial properties against various bacteria are being actively investigated, specific research on the activity of this compound or its direct derivatives against the fungal pathogen Candida albicans is not prominently available in the reviewed literature. The existing research on antifungal phenalenones has primarily focused on other derivatives and has not specifically highlighted activity against C. albicans.
Below is a data table summarizing the antibacterial activity of a phenalenone derivative (SAPYR) in a polymicrobial oral biofilm model.
| Bacterial Species | Log10 Reduction in CFUs (aPDT with SAPYR) |
| Actinomyces naeslundii | 4.4 - 6.1 |
| Fusobacterium nucleatum | 4.4 - 6.1 |
| Porphyromonas gingivalis | 4.4 - 6.1 |
Data sourced from a study on a periodontal biofilm model. nih.gov
Antifungal Activity (e.g., against phytopathogenic fungi)
The compound this compound belongs to the phenalenone class, which has demonstrated notable antifungal properties, particularly against fungi that are pathogenic to plants. Research into the parent compound, 1H-phenalen-1-one (perinaphthenone), reveals significant in vitro fungitoxicity against several economically important phytopathogenic fungi.
Studies have shown that perinaphthenone exhibits considerable antifungal activity at concentrations of 62.5 μM and higher against species such as Botryodiplodia spp., Botrytis spp., and Fusarium spp. researchgate.net. The inhibitory effect is particularly enhanced against Fusarium spp. when exposed to direct light, suggesting a light-activated mechanism of action. researchgate.netpharmtoxglp.com. This photo-sensitized activity is a key characteristic of phenalenones. pharmtoxglp.com. While the metabolic transformation of perinaphthenone by these fungi can lead to slightly less active compounds, indicating a detoxification process by the fungi, the parent compound itself remains a potent antifungal agent. researchgate.net. The core α,β-unsaturated carbonyl system of the phenalenone structure is crucial for this strong antifungal activity. researchgate.net.
Table 1: Antifungal Activity of 1H-phenalen-1-one against Phytopathogenic Fungi
| Fungal Species | Effective Concentration | Key Observation | Reference |
|---|---|---|---|
| Botryodiplodia spp. | ≥ 62.5 μM | Significant mycelial growth inhibition observed. | researchgate.net |
| Botrytis spp. | ≥ 62.5 μM | Significant mycelial growth inhibition observed. | researchgate.net |
| Fusarium spp. | ≥ 62.5 μM | Inhibitory effect is significantly enhanced by exposure to light. | researchgate.net |
| Fusarium oxysporum | Not Specified | Antifungal activity is enhanced in the presence of light. | pharmtoxglp.com |
Mechanisms of Antimicrobial Action (e.g., ROS generation, membrane permeabilization)
The antimicrobial efficacy of phenalenones, including this compound, is strongly linked to their function as photosensitizers. Upon absorption of light, these compounds become highly efficient at producing reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is a potent oxidizing agent. pharmtoxglp.commdpi.comacs.org. 1H-phenalen-1-one is recognized as a reference photosensitizer, producing singlet oxygen with a quantum yield approaching unity in a wide range of solvents. lookchem.com.
This generation of ROS is a primary mechanism of antimicrobial action. The highly reactive singlet oxygen can indiscriminately damage essential biological molecules within microbial cells, such as DNA, proteins, and lipids, leading to cell death. pharmtoxglp.com. This mechanism is central to antimicrobial photodynamic therapy (aPDT), where phenalenone derivatives are investigated as photosensitizers. mdpi.comacs.org.
Studies on phenalenone derivatives in aPDT have confirmed a significant increase in intracellular ROS formation upon irradiation. mdpi.comacs.org. This oxidative stress is accompanied by a reduction in the metabolic activity of the microbes. mdpi.comacs.org. While ROS-induced damage is a primary mechanism, effects on the cell membrane have also been investigated. Research on certain phenalenone derivatives showed that while membrane damage was observed in the gram-negative bacterium Escherichia coli, it was not seen in the gram-positive bacteria Streptococcus mutans and Actinomyces naeslundii. acs.org. However, other derivatives were found to cause a loss of membrane integrity in all three species, indicating that the specific chemical structure of the phenalenone derivative can influence its precise mechanism of action, which may or may not include direct membrane permeabilization. acs.org.
Antiprotozoal Research
Phenalenone-containing compounds have demonstrated significant potential as antiprotozoal agents, with research highlighting their activity against pathogenic species of Leishmania and Acanthamoeba. semanticscholar.orgnih.gov.
Activity against Leishmania Species (e.g., L. amazonensis, L. donovani)
In vitro studies have evaluated derivatives of 1H-phenalen-1-one against two species of Leishmania: L. amazonensis and L. donovani, which are causative agents of leishmaniasis. semanticscholar.orgsemanticscholar.org. Research has identified several phenalenone analogs that exhibit potent leishmanicidal activity. semanticscholar.org. These active compounds have been shown to induce a programmed cell death (PCD) or apoptosis-like process in the parasite promastigotes, highlighting their potential for the development of new treatments for leishmaniasis. semanticscholar.orgsemanticscholar.org.
Activity against Acanthamoeba Species
New synthetic derivatives of 1H-phenalen-1-one have been tested for their activity against the opportunistic pathogen Acanthamoeba castellanii, the causative agent of the severe eye infection Acanthamoeba keratitis. nih.gov. These compounds have shown potential as effective agents against this protozoan. nih.gov. The exploration of phenalenones for this application is significant due to the challenges in treating Acanthamoeba infections, especially the resilient cyst stage of the organism. nih.gov.
Table 2: Antiprotozoal Activity of 1H-phenalen-1-one Derivatives
| Protozoan Species | Observed Effect | Reference |
|---|---|---|
| Leishmania amazonensis | Demonstrated leishmanicidal activity; induces apoptosis-like cell death. | semanticscholar.orgsemanticscholar.org |
| Leishmania donovani | Demonstrated leishmanicidal activity; induces apoptosis-like cell death. | semanticscholar.orgsemanticscholar.org |
| Acanthamoeba castellanii | Potential activity against the protozoa was observed. | nih.gov |
Mechanisms of Antiprotozoal Action (e.g., mitochondrial membrane potential, ATP levels, programmed cell death)
The mechanisms underlying the antiprotozoal activity of phenalenones involve the induction of cellular processes that culminate in the death of the parasite. A key finding is that these compounds can trigger an apoptosis-like form of programmed cell death (PCD) in protozoa. semanticscholar.orgsemanticscholar.org.
In studies involving Leishmania species, treatment with active phenalenone derivatives led to several characteristic markers of apoptosis. These include a decrease in the mitochondrial membrane potential, exposure of phosphatidylserine (B164497) on the cell surface, and condensation of chromatin within the nucleus. semanticscholar.orgnih.gov. The disruption of the mitochondrial membrane potential is a critical event, as it is central to cellular energy production and the regulation of cell death pathways. nih.gov.
Similarly, in research on Acanthamoeba castellanii, the mechanisms of cell death induced by 1H-phenalen-1-one derivatives were investigated. The findings pointed towards effects on the mitochondrial membrane potential and alterations in cell membrane permeability as contributing factors to their amoebicidal action. nih.gov. The reduction in ATP levels, as observed in antimicrobial studies against bacteria, may also be a relevant mechanism in protozoa, given the central role of mitochondria in ATP synthesis. mdpi.com.
Anticancer Research (In Vitro Studies)
The phenalenone structural class, to which this compound belongs, has been recognized for its cytotoxic activity against human cancer cells. acs.orgsemanticscholar.org. Research has focused on synthesizing and evaluating various derivatives to enhance their potency and explore their potential as anticancer agents.
While specific data for this compound is limited, studies on closely related phenylphenalenone derivatives have provided promising results. In a systematic evaluation against a panel of human cancer cell lines, certain derivatives displayed significant cytotoxicity. researchgate.net. For instance, one 6-phenylphenalenone derivative showed potent activity against p53-wild-type HCT-116 colon cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 1.6 μM. researchgate.net. Another 9-phenylphenalenone analog was highly effective against PC-3 prostate cancer cells, with an IC₅₀ value of 2.6 μM. researchgate.net.
Furthermore, the anticancer mechanism of phenalenones is often linked to their ability to act as photosensitizers in photodynamic therapy (PDT). A derivative featuring an amine at the 6-position (6-amino-phenalenone) was synthesized to improve its light-absorbing properties for PDT. This compound, upon light activation, induced photocytotoxicity in PANC-1 pancreatic cancer cells with nanomolar potency, demonstrating the potential of this class of compounds in light-based cancer therapies. nih.gov.
Table 3: In Vitro Cytotoxicity of Phenalenone Derivatives Against Human Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Key Observation | Reference |
|---|---|---|---|---|
| 6-Phenylphenalenone derivative (6p) | HCT-116 (Colon Cancer) | 1.6 μM | Potent cytotoxic activity observed. | researchgate.net |
| 9-Phenylphenalenone derivative (9c) | PC-3 (Prostate Cancer) | 2.6 μM | Potent cytotoxic activity observed. | researchgate.net |
| 6-Aminophenalenone derivative (OE19) | PANC-1 (Pancreatic Cancer) | Nanomolar range | Activity is light-induced (photocytotoxicity). | nih.gov |
Photocytotoxicity Mechanisms (e.g., apoptosis, ROS production)
Phenalenones (PNs) are recognized as highly efficient Type-II photosensitizers. nih.govnih.govresearchgate.net This property means that upon irradiation with light, typically in the UV-A to blue light spectrum, they can absorb energy and transfer it to molecular oxygen, generating highly reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govacs.orgacs.org The production of singlet oxygen is a key mechanism behind the photocytotoxicity of this class of compounds.
The generated ROS can induce significant oxidative stress within cells, leading to damage of crucial biomolecules such as lipids, proteins, and DNA. researchgate.net This cellular damage can trigger programmed cell death pathways, including apoptosis. nih.gov The photodynamic activity of phenalenone derivatives has been explored for its potential in photodynamic therapy against cancer cells, as well as for its antimicrobial properties against bacteria and fungi. nih.govacs.org The process is light-dependent, with the compounds showing significantly higher toxicity when exposed to light compared to dark conditions. researchgate.net
Exploration as CK2 Inhibitors (Computational Studies)
Casein Kinase 2 (CK2) is a protein kinase that is often overexpressed in cancer cells, where it plays a role in promoting cell proliferation and suppressing apoptosis. Consequently, the inhibition of CK2 is considered a promising strategy in cancer therapy. Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to explore the potential of fungal phenalenone derivatives to act as CK2 inhibitors.
These in silico studies investigate the binding affinity of various phenalenone compounds to the ATP-binding site of the CK2α subunit. The aim is to identify derivatives with favorable interactions that could lead to potent and selective inhibition. While phenalenones as a class have been evaluated, these computational models help to predict which specific structural modifications on the phenalenone skeleton might enhance binding and inhibitory activity. This exploration provides a theoretical framework for designing and synthesizing novel phenalenone-based CK2 inhibitors for future experimental validation.
Antiviral Activity (e.g., against Tobacco Mosaic Virus)
While the broader class of phenalenones is investigated for a wide array of biological activities, specific research detailing the antiviral activity of this compound against plant viruses like the Tobacco Mosaic Virus (TMV) is not extensively documented in current literature. The development of effective and environmentally benign antiviral agents remains a significant goal in agriculture to prevent crop losses. Research into natural products and their derivatives is an active field, but the specific potential of this compound in this application requires further dedicated investigation.
Insecticidal and Nematocidal Activity
Phenalenone derivatives have demonstrated significant potential as photo-activated insecticidal and nematocidal agents. nih.gov Their toxicity is largely dependent on light exposure, which activates them to produce cytotoxic singlet oxygen. nih.govresearchgate.net In the absence of light, their activity is substantially reduced. nih.gov
Research has shown that phenalenone derivatives are effective against the larvae of mosquitoes such as Aedes albopictus and the root-knot nematode Meloidogyne incognita. nih.gov The mechanism involves the generation of singlet oxygen, which causes observable tissue damage to the treated organisms. nih.gov
Furthermore, a specific group of related compounds, the phenylphenalenones, have been identified as key phytoalexins in banana plants, contributing to their resistance against the burrowing nematode Radopholus similis. nih.govresearchgate.net One such compound, anigorufone (B158205), was found to have both nematostatic (inhibiting movement) and nematocidal (killing) effects. nih.gov Studies revealed that nematodes that ingest anigorufone accumulate lipid-anigorufone complexes within their bodies, leading to mortality. nih.gov
| Compound Class/Derivative | Target Organism | Observed Effect | Reference |
| Phenalenone Derivatives | Aedes albopictus (Mosquito Larvae) | Photo-induced toxicity | nih.gov |
| Phenalenone Derivatives | Meloidogynae incognita (Root-knot Nematode) | Photo-induced toxicity | nih.gov |
| Anigorufone (Phenylphenalenone) | Radopholus similis (Burrowing Nematode) | Nematostatic and nematocidal activity | nih.govresearchgate.net |
| Substituted Phenalenones | Aphis craccivora (Cowpea Aphid) | Moderate mortality (33-41%) at 500 mg/L | researchgate.net |
Potential as Ligands in Metal Complexes
The molecular structure of this compound suggests its potential to function as a bidentate ligand in the formation of metal complexes. The presence of a hydroxyl group (-OH) and an adjacent carbonyl group (C=O) provides two potential donor atoms (oxygens) that can coordinate with a central metal ion. This arrangement allows for the formation of a stable five- or six-membered chelate ring, a common feature in coordination chemistry.
Such coordination could modulate the electronic, photophysical, and biological properties of the phenalenone molecule. While the fundamental structure is well-suited for chelation, and the study of metal complexes with organic ligands is a vast field, specific research into the synthesis, characterization, and application of metal complexes involving this compound as a ligand is an area that warrants further exploration.
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Improved Efficiency and Selectivity
While established methods for synthesizing the phenalenone core exist, a primary focus for future research will be the development of more efficient, selective, and scalable synthetic routes. Current strategies often involve multi-step processes with moderate yields. Innovations in synthetic chemistry are needed to overcome these limitations.
Future efforts are expected to concentrate on:
Catalytic Methods: Exploring novel transition-metal-catalyzed cross-coupling reactions to construct the tricyclic phenalenone framework or to introduce substituents with high regioselectivity.
Flow Chemistry: Adapting and developing continuous flow processes for the synthesis of phenalenones. This approach can offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.
Photochemical and Electrochemical Synthesis: Investigating light- or electricity-driven reactions to forge key bonds in the phenalenone skeleton, potentially offering milder reaction conditions and unique selectivity.
A notable advancement has been the use of microwave activation in the synthesis of 1H-phenalen-1-one (PN), the parent compound. This method drastically reduces the reaction time from hours to minutes, showcasing a significant improvement in efficiency. acs.org Further optimization of halomethylation protocols has also led to increased yields of key synthetic intermediates. acs.org
| Precursor/Method | Traditional Time | Microwave Time | Yield Improvement | Reference |
| 1H-phenalen-1-one (PN) Synthesis | 3 hours | 12 minutes | Drastic reduction in reaction time | acs.org |
| Chloromethylation of PN | 8 hours | 16 hours | Yield increased from 36% to 51% | acs.org |
This table showcases examples of synthetic improvements for the phenalenone scaffold.
Deeper Mechanistic Understanding of Complex Reactions and Biological Interactions
A thorough understanding of the mechanisms underlying the chemical reactions and biological activities of phenalenones is crucial for their rational design and application. While it is known that many phenalenones function as photosensitizers, the intricate details of these processes, especially in complex biological environments, are not fully elucidated.
Future research should aim to:
Elucidate Photosensitization Pathways: Delve deeper into the Type I (radical-mediated) and Type II (singlet oxygen-mediated) photosensitization mechanisms. acs.orgacs.orgfao.org Studies have shown that the surrounding medium (e.g., aqueous vs. lipid) can significantly influence the dominant pathway. acs.orgacs.org Time-resolved spectroscopy and advanced analytical techniques will be instrumental in mapping these photochemical events at a molecular level.
Identify Cellular Targets: While some biological targets have been identified, a comprehensive map of the molecular interactions of 6-Hydroxy-1H-phenalen-1-one and its derivatives within cells is needed. This includes identifying specific proteins, enzymes, or nucleic acid sequences with which they interact. For instance, phenalenone-induced photodynamic therapy (PDT) has been shown to trigger apoptosis through the activation of caspase-8 and p38-MAPK pathways. nih.gov
Investigate Structure-Activity Relationships (SAR): Systematically modify the phenalenone scaffold and analyze how these changes affect biological activity and mechanism of action. This will provide invaluable data for designing next-generation compounds with enhanced potency and selectivity.
| Mechanistic Aspect | Key Findings | Implication for Future Research | Reference(s) |
| Photosensitization | Operates via both Type I (radical) and Type II (singlet oxygen) mechanisms. The dominant pathway is medium-dependent. | Detailed investigation of reaction kinetics and intermediates in various biological microenvironments. | acs.orgacs.org |
| Apoptosis Induction | PN-PDT activates both extrinsic and intrinsic apoptotic pathways, mediated by caspase-8/tBid and p38-MAPK. | Identification of upstream sensors of ROS and the full signaling cascade to design more effective PDT agents. | nih.gov |
| Fungitoxicity | Substitutions on the phenalenone ring significantly impact activity against fungi like Mycosphaerella fijiensis. | Systematic SAR studies to develop potent and selective antifungal agents based on the phenalenone scaffold. | acs.org |
This table summarizes key mechanistic insights into phenalenone activity.
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. Applying these methods to phenalenone research can accelerate the design and discovery of new derivatives with tailored properties.
Future directions in this area include:
Quantum Mechanics (QM) Calculations: Employing Density Functional Theory (DFT) and other QM methods to accurately predict the electronic structure, photophysical properties (absorption and emission spectra), and reactivity of new phenalenone derivatives. researchgate.net This can guide the synthesis of compounds with desired optical properties.
Molecular Docking and Dynamics: Using molecular docking to predict the binding modes and affinities of phenalenone derivatives to specific biological targets. nih.govacademie-sciences.fr Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complexes and provide insights into the dynamic nature of these interactions. researchgate.net Recent studies have used these techniques to explore fungal phenalenones as potential inhibitors of casein kinase 2 (CK2) and human glucose transporter 1 (hGLUT1). nih.govresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models that correlate the structural features of phenalenone derivatives with their biological activities. eurekaselect.com These models can be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.
ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new phenalenone derivatives early in the design process, helping to identify candidates with favorable drug-like properties. nih.gov
| Computational Method | Application in Phenalenone Research | Predicted Target/Property | Reference(s) |
| Molecular Docking | Screening of fungal phenalenones for anticancer activity. | Casein Kinase 2 (CK2), Human Glucose Transporter 1 (hGLUT1) | nih.govresearchgate.netmdpi.com |
| Molecular Dynamics (MD) | Evaluating the stability of phenalenone-protein complexes. | Binding affinity and protein stability in a simulated physiological environment. | nih.govresearchgate.net |
| DFT/TD-DFT | Calculation of photophysical properties. | Vertical excitations, absorption, and emission spectra. | researchgate.net |
| ADMET Prediction | In silico evaluation of drug-likeness. | Enzyme inhibition potential and other pharmacokinetic properties. | nih.gov |
This table highlights the application of computational modeling in phenalenone research.
Exploration of New Applications in Materials Science and Optoelectronics
The unique photophysical properties of the phenalenone scaffold, particularly its high efficiency as a photosensitizer, open up avenues for applications beyond biology. The rigid, planar, and conjugated structure is characteristic of organic materials used in electronic and photonic devices.
Future research is expected to explore:
Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing phenalenone derivatives with strong fluorescence and suitable energy levels for use as emitters or hosts in OLEDs. researchgate.net
Organic Photovoltaics (OPVs): Investigating phenalenones as electron donor or acceptor materials in the active layer of organic solar cells. Their strong absorption in the UV-Vis region could be beneficial for light harvesting.
Photosensitizers for Materials: Incorporating phenalenone derivatives into polymers or onto surfaces to create materials that can generate singlet oxygen upon illumination. Such materials could have applications in self-sterilizing surfaces, photodynamic coatings, or fine chemical synthesis. acs.orgacs.org
Nonlinear Optical (NLO) Materials: The extended π-system of phenalenones suggests they may possess significant NLO properties, which could be exploited in applications such as optical switching and frequency conversion.
Investigation of Broader Biological Activities and Molecular Targets (excluding clinical)
While the antifungal and photosensitizing activities of phenalenones are well-documented, the full spectrum of their biological potential remains to be explored. A systematic investigation into other therapeutic areas could uncover new lead compounds.
Prospective research should focus on:
Enzyme Inhibition: Screening phenalenone libraries against a wide range of enzymes implicated in human diseases. Fungal phenalenones have already shown inhibitory activity against α-glucosidase, angiotensin-I-converting enzyme (ACE), tyrosinase, and protein tyrosine phosphatases. nih.gov
Antiprotozoal Activity: Expanding on initial findings that show some phenalenone derivatives are active against Leishmania species. nih.gov The mechanism of action against these and other protozoan parasites warrants further investigation.
Antiviral and Antibacterial Activity: Systematically evaluating the potential of phenalenone derivatives against a broad spectrum of viruses and bacteria, including drug-resistant strains. Their ability to generate reactive oxygen species upon illumination makes them interesting candidates for antimicrobial photodynamic therapy. nih.gov
Target Identification: For phenalenones that exhibit potent biological activity through phenotypic screening, modern chemoproteomics and genetic approaches should be employed to identify their specific molecular targets, which is crucial for understanding their mechanism of action and potential side effects. nih.govscienceopen.com
| Biological Activity | Investigated Target/Organism | Key Findings | Reference(s) |
| Anticancer | Human tumor cells (HL-60) | PN acts as a potent photosensitizer, inducing apoptosis. | nih.gov |
| Antifungal | Mycosphaerella fijiensis | Structure-activity relationships established for substituted phenalenones. | acs.org |
| Antiprotozoal | Leishmania spp. | Derivatives induce programmed cell death in promastigotes. | nih.gov |
| Enzyme Inhibition | α-glucosidase, ACE, tyrosinase | Various fungal phenalenones exhibit inhibitory activity. | nih.gov |
| Antibacterial (aPDT) | Gram-positive & Gram-negative | Triazolium salt derivatives show potent photoinactivation of bacteria. | nih.gov |
This table provides an overview of the diverse biological activities of phenalenone derivatives investigated in preclinical studies.
Sustainable and Green Chemistry Approaches in Phenalenone Research
The principles of green chemistry are becoming increasingly important in all areas of chemical research and production. Applying these principles to phenalenone synthesis can reduce environmental impact and improve the economic viability of large-scale production.
Future efforts should be directed towards:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalysis over Stoichiometric Reagents: Developing catalytic methods that reduce the amount of waste generated compared to reactions that use stoichiometric amounts of reagents.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.
Energy Efficiency: Employing energy-efficient techniques, such as microwave-assisted synthesis or photochemistry using visible light or solar radiation, to reduce energy consumption. acs.org The use of microwave irradiation has already been shown to dramatically decrease reaction times for the synthesis of the phenalenone core. acs.org
Renewable Feedstocks: Exploring the possibility of synthesizing the phenalenone scaffold from renewable, bio-based starting materials rather than petroleum-derived feedstocks.
By focusing on these key research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
